

4-Bromo-6,7-dimethoxyquinoline: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **4-Bromo-6,7-dimethoxyquinoline**

Cat. No.: **B152583**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and potential biological relevance of **4-Bromo-6,7-dimethoxyquinoline**. The information is curated for professionals in chemical research and drug development, with a focus on providing practical data and methodologies.

Core Chemical Properties

4-Bromo-6,7-dimethoxyquinoline is a halogenated derivative of the quinoline scaffold, a privileged structure in medicinal chemistry. Its physicochemical properties are summarized below.

Property	Value
CAS Number	666734-51-6
Molecular Formula	C ₁₁ H ₁₀ BrNO ₂
Molecular Weight	268.11 g/mol
Appearance	Expected to be a solid at room temperature
Melting Point	Not reported in available literature
Boiling Point	359.2 ± 37.0 °C at 760 mmHg
Density	1.5 ± 0.1 g/cm ³
Flash Point	171.0 ± 26.5 °C
Solubility	Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Sparingly soluble in alcohols and likely insoluble in water.

Spectroscopic Profile

Detailed experimental spectra for **4-Bromo-6,7-dimethoxyquinoline** are not readily available in the public domain. However, based on its chemical structure and data from analogous compounds, a predictive spectroscopic profile can be constructed.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~8.5 - 8.7	d	~4.5 - 5.0	H-2
~7.3 - 7.5	d	~4.5 - 5.0	H-3
~7.2 - 7.4	s	-	H-5
~7.0 - 7.2	s	-	H-8
~4.0	s	-	OCH ₃ (C7)
~3.9	s	-	OCH ₃ (C6)

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~155 - 157	C-7
~150 - 152	C-6
~148 - 150	C-2
~145 - 147	C-8a
~138 - 140	C-4
~121 - 123	C-4a
~120 - 122	C-3
~108 - 110	C-5
~100 - 102	C-8
~56.5	OCH ₃ (C7)
~56.0	OCH ₃ (C6)

Predicted FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3100 - 3000	Aromatic C-H stretch
~2950 - 2850	Aliphatic C-H stretch (methoxy)
~1600 - 1450	Aromatic C=C and C=N ring stretch
~1275 - 1200	Aryl-O stretch (asymmetric)
~1075 - 1020	Aryl-O stretch (symmetric)
~600 - 500	C-Br stretch

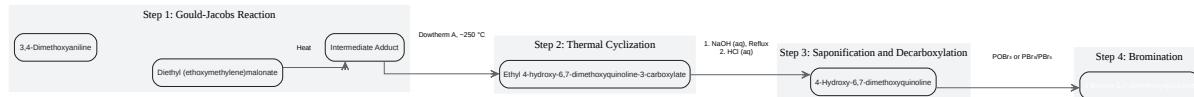
Predicted Mass Spectrometry Data

m/z	Assignment
267/269	[M] ⁺ / [M+2] ⁺ (Molecular ion peak, bromine isotope pattern)
252/254	[M - CH ₃] ⁺
238/240	[M - C ₂ H ₅] ⁺
188	[M - Br] ⁺
159	[M - Br - CHO] ⁺

Synthesis and Reactivity

Synthetic Pathway

4-Bromo-6,7-dimethoxyquinoline can be synthesized from commercially available starting materials. A plausible synthetic route is outlined below, commencing from 3,4-dimethoxyaniline.



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Caption: Synthetic pathway for **4-Bromo-6,7-dimethoxyquinoline**.

Experimental Protocol: Synthesis of 4-Bromo-6,7-dimethoxyquinoline

Step 1-3: Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline

This precursor can be synthesized via the Gould-Jacobs reaction. 3,4-Dimethoxyaniline is reacted with diethyl (ethoxymethylene)malonate, followed by thermal cyclization in a high-boiling solvent like Dowtherm A. The resulting ester is then saponified and decarboxylated under basic conditions, followed by acidic workup to yield 4-hydroxy-6,7-dimethoxyquinoline.

Step 4: Bromination of 4-Hydroxy-6,7-dimethoxyquinoline

- To a dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxy-6,7-dimethoxyquinoline (1.0 eq).
- Add phosphorus oxybromide (POBr₃) (2.0 - 3.0 eq) portion-wise at 0 °C.
- Slowly warm the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

- Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate or dilute ammonium hydroxide until the pH is approximately 7-8.
- Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volume).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford pure **4-Bromo-6,7-dimethoxyquinoline**.

Reactivity

The chemical reactivity of **4-Bromo-6,7-dimethoxyquinoline** is primarily dictated by the quinoline ring system and the bromine substituent.

- Nucleophilic Aromatic Substitution: The bromine atom at the 4-position is susceptible to nucleophilic displacement by various nucleophiles, such as amines, thiols, and alkoxides. This reactivity is key for the synthesis of diverse derivatives.
- Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond can readily participate in various palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide range of substituents at the 4-position.
- C-H Activation/Functionalization: The quinoline core itself can undergo regioselective C-H functionalization, although the existing substituents will influence the position of further reactions.

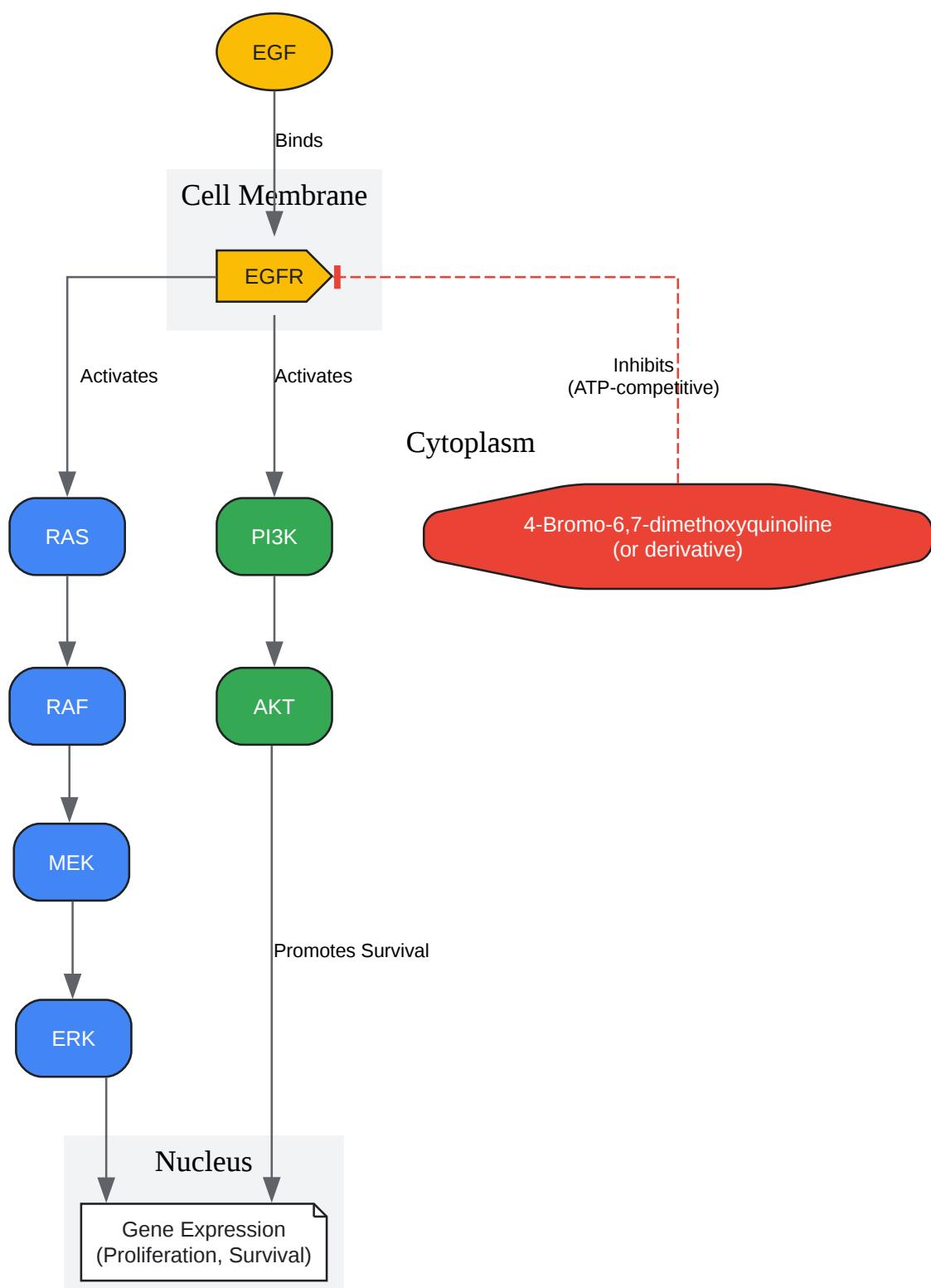
Potential Biological Activity and Signaling Pathways

While direct biological studies on **4-Bromo-6,7-dimethoxyquinoline** are limited, the quinoline scaffold is a cornerstone in the development of various therapeutic agents. Notably, the closely related compound, 4-(3-bromoanilino)-6,7-dimethoxyquinazoline, is a highly potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.^{[1][2]} This suggests that **4-**

Bromo-6,7-dimethoxyquinoline could serve as a valuable intermediate or scaffold for the design of novel kinase inhibitors.

EGFR Signaling Pathway and Potential Point of Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of intracellular signaling events that regulate cell proliferation, survival, and differentiation. Dysregulation of the EGFR pathway is a common feature in many cancers. ATP-competitive inhibitors block the kinase activity of EGFR, thereby inhibiting downstream signaling.



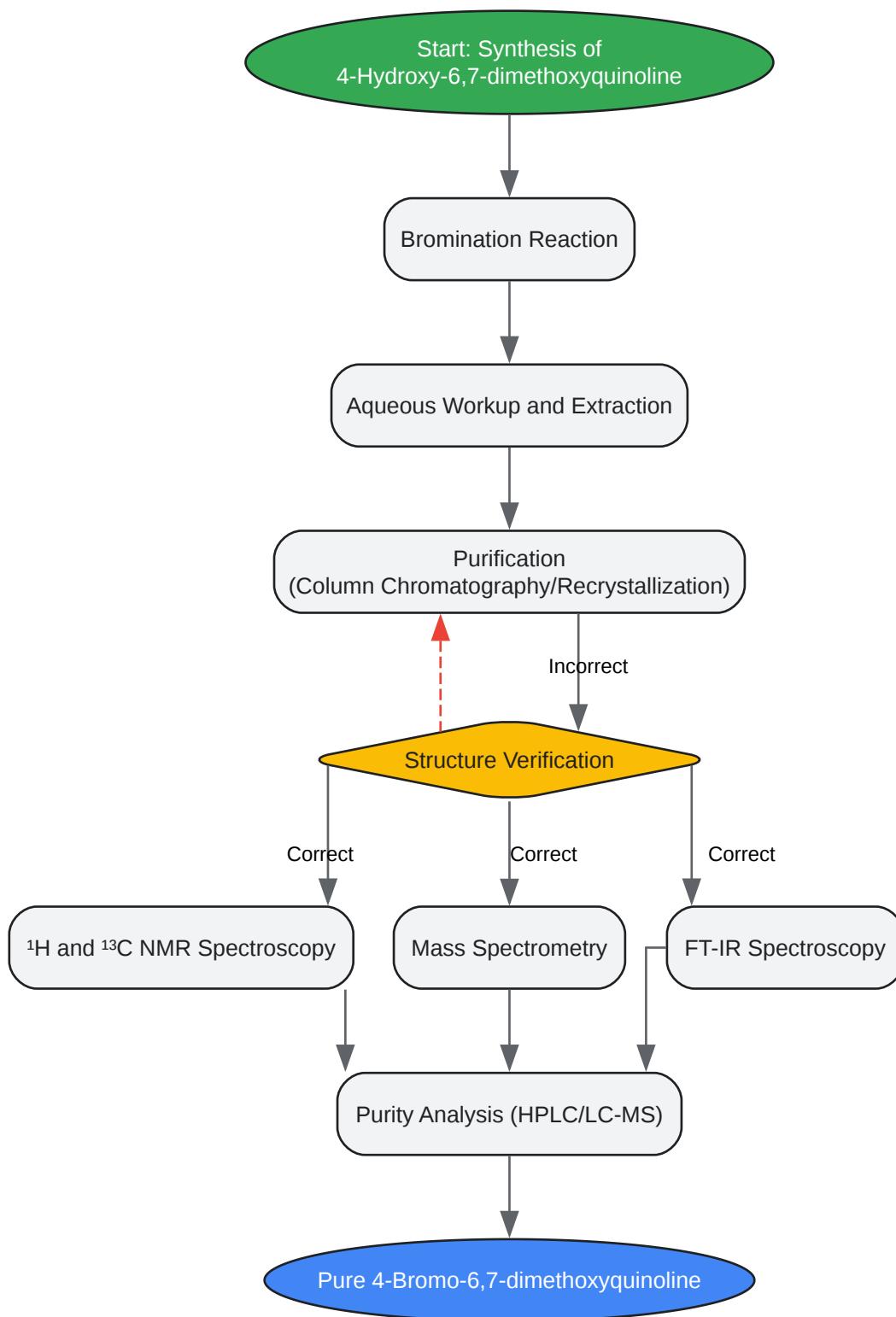
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Caption: Potential inhibition of the EGFR signaling pathway.

Experimental and Developmental Workflows

Synthesis and Characterization Workflow

A logical workflow for the synthesis and characterization of **4-Bromo-6,7-dimethoxyquinoline** and its derivatives is crucial for ensuring the quality and reproducibility of research findings.

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Caption: Workflow for synthesis and characterization.

This technical guide serves as a foundational resource for researchers interested in the chemical properties and potential applications of **4-Bromo-6,7-dimethoxyquinoline**. The provided data and protocols are intended to facilitate further investigation into this and related compounds in the pursuit of novel scientific discoveries and therapeutic agents.

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References

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